molecular formula C13H9ClF3NOS B3035459 1-(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone CAS No. 321432-63-7

1-(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone

Cat. No. B3035459
CAS RN: 321432-63-7
M. Wt: 319.73 g/mol
InChI Key: YGVSVUVPZIFTEH-UHFFFAOYSA-N
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Description

This compound is an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process . It is also known as 1- [3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone .

Scientific Research Applications

Agrochemicals

Trifluoromethylpyridines (TFMPs) serve as a crucial structural motif in active agrochemical ingredients. Specifically, derivatives of TFMP play a significant role in crop protection. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds protect crops from pests and contribute to sustainable agriculture .

Pharmaceuticals

Several TFMP derivatives have applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contributes to their biological activities. Expect further discoveries in this field as researchers explore novel applications of TFMP .

Veterinary Products

Beyond human medicine, TFMP derivatives also find use in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds play a role in safeguarding animal health and well-being .

Vapor-Phase Reactions

TFMP derivatives participate in vapor-phase reactions, which are essential in various chemical processes. Their unique properties make them valuable intermediates in synthetic routes, contributing to the development of diverse compounds .

Fluorinated Organic Chemicals

Given the increasing importance of fluorinated organic chemicals, TFMP derivatives stand out. Fluorine-containing compounds, including those with trifluoromethyl groups, continue to shape research and innovation in fields such as crop protection, pharmaceuticals, and functional materials .

Triazole Derivatives

While not directly related to TFMP, it’s worth noting that 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole is another compound of interest. It has applications in various fields, including agrochemicals and pharmaceuticals .

properties

IUPAC Name

1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NOS/c1-7(19)12-3-2-9(20-12)5-11-10(14)4-8(6-18-11)13(15,16)17/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVSVUVPZIFTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144840
Record name 1-[5-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-2-thienyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone

CAS RN

321432-63-7
Record name 1-[5-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-2-thienyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321432-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-2-thienyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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